N-ethyl-N-(2-methylphenyl)-N'-(1-naphthyl)urea
Description
N-ethyl-N-(2-methylphenyl)-N'-(1-naphthyl)urea is a substituted urea derivative characterized by three distinct substituents: an ethyl group, a 2-methylphenyl group, and a 1-naphthyl group. These substituents confer unique physicochemical and biological properties. Urea derivatives are widely studied for their pharmacological and agrochemical applications due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.
Properties
CAS No. |
110244-35-4 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-ethyl-1-(2-methylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H20N2O/c1-3-22(19-14-7-4-9-15(19)2)20(23)21-18-13-8-11-16-10-5-6-12-17(16)18/h4-14H,3H2,1-2H3,(H,21,23) |
InChI Key |
SVSLWTZNTWNLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:
Step 1: Preparation of the isocyanate intermediate by reacting 2-methylphenylamine with phosgene.
Step 2: Reaction of the isocyanate intermediate with 1-naphthylamine to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action for N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted ureas exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of N-ethyl-N-(2-methylphenyl)-N'-(1-naphthyl)urea with analogous compounds:
Structural and Functional Group Variations
N-Benzhydryl-N'-(1-Naphthyl)urea (CAS 380217-84-5)
- Substituents : Benzhydryl (diphenylmethyl) and 1-naphthyl groups.
- Key Features :
N'-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea (CAS 853318-43-1)
- Substituents : Ethyl, 3-chlorophenyl, and 3-methylphenyl groups.
- Key Features :
- Chlorine atom introduces electronegativity, enhancing reactivity in nucleophilic substitutions.
- Methyl group in the meta position reduces steric hindrance compared to the ortho-substituted 2-methylphenyl group in the target compound .
- Distinction : The chlorine substituent may improve binding to targets requiring halogen interactions (e.g., kinase inhibitors).
N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea
- Substituents : Hydroxyethyl, methyl, and phenyl groups.
- Key Features :
- Hydroxyethyl group enables hydrogen bonding, increasing solubility in polar solvents.
- Reduced lipophilicity compared to the target compound due to the absence of naphthyl or bulky alkyl groups .
- Distinction : The hydrophilic hydroxyethyl group limits its utility in crossing lipid membranes but enhances compatibility with aqueous biological systems.
Anticancer Activity
- N-Benzhydryl-N'-(1-Naphthyl)urea : Demonstrates significant cytotoxicity against cancer cell lines, attributed to its dual aromatic substituents stabilizing interactions with hydrophobic enzyme pockets .
- Target Compound : The 1-naphthyl group may similarly engage in aromatic interactions, but the ethyl and 2-methylphenyl groups could fine-tune specificity for distinct targets (e.g., tubulin or topoisomerase inhibitors).
Herbicidal Activity
- N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea : Combines dichlorophenyl and hydroxy-naphthyl groups, showing potent herbicidal effects due to oxidative stress induction .
Enzyme Inhibition
- N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea : Acts as a glycogen synthase kinase 3β (GSK-3β) inhibitor, leveraging nitro-thiazole for electron-deficient interactions .
- Target Compound : The 1-naphthyl group’s electron-rich system may favor inhibition of cytochrome P450 enzymes or kinases requiring aromatic recognition.
Physicochemical Properties
*logP values estimated using fragment-based methods.
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